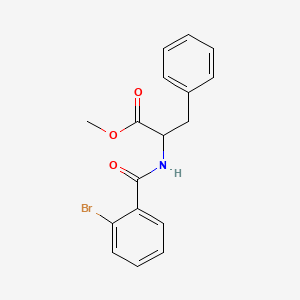
2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid methyl ester is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to the benzoyl group, an amide linkage, and a phenyl-propionic acid methyl ester moiety
Méthodes De Préparation
The synthesis of 2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid methyl ester typically involves the following steps:
Amidation: The brominated benzoyl chloride is then reacted with an amine, such as aniline, to form the corresponding benzamide.
Esterification: The final step involves the esterification of the benzamide with 3-phenyl-propionic acid methyl ester under acidic conditions, typically using sulfuric acid or hydrochloric acid as the catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding amine or alcohol.
Oxidation Reactions: Oxidation of the compound can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids or ketones.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetone, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Applications De Recherche Scientifique
2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid methyl ester has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, analgesic, or anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: Researchers use this compound to study the effects of brominated benzamides on biological systems, including their interactions with enzymes and receptors.
Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the amide linkage play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate specific pathways, depending on the nature of the target and the context of its use.
Comparaison Avec Des Composés Similaires
2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid methyl ester can be compared with similar compounds such as:
2-(2-Chloro-benzoylamino)-3-phenyl-propionic acid methyl ester: This compound has a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
2-(2-Fluoro-benzoylamino)-3-phenyl-propionic acid methyl ester: The presence of a fluorine atom can significantly alter the compound’s electronic properties and its interactions with biological targets.
2-(2-Iodo-benzoylamino)-3-phenyl-propionic acid methyl ester: Iodine, being larger and more polarizable than bromine, can lead to different steric and electronic effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H16BrNO3 |
|---|---|
Poids moléculaire |
362.2 g/mol |
Nom IUPAC |
methyl 2-[(2-bromobenzoyl)amino]-3-phenylpropanoate |
InChI |
InChI=1S/C17H16BrNO3/c1-22-17(21)15(11-12-7-3-2-4-8-12)19-16(20)13-9-5-6-10-14(13)18/h2-10,15H,11H2,1H3,(H,19,20) |
Clé InChI |
QFRLGWXIUVRGQK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




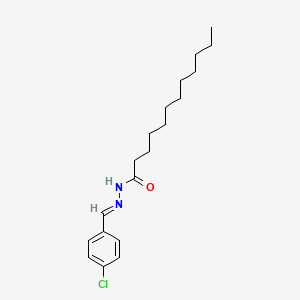
![2-phenyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]acetamide](/img/structure/B15081159.png)
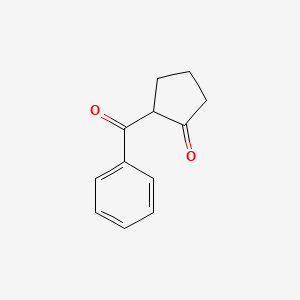
![5-(4-Bromophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15081165.png)
![N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15081168.png)
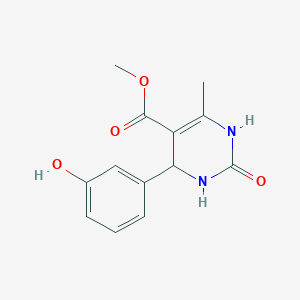

![5-(4-Bromophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15081186.png)
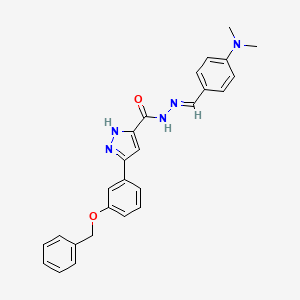
![2-(1,3-benzothiazol-2-ylthio)-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide](/img/structure/B15081197.png)
![11-(3-fluorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15081211.png)
![3-(4-ethylphenyl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15081220.png)
